

VNI as a CYP51 Inhibitor: A Comparative Guide for Researchers

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Compound of Interest

Compound Name:	VNI
CAS No.:	1246770-52-4
Cat. No.:	B12778335

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of **VNI** as a CYP51 inhibitor against other alternatives, supported by experimental data. **VNI** has emerged as a promising experimental inhibitor of sterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of various pathogens. This guide summarizes key quantitative data, details experimental protocols for cited assays, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of **VNI**'s potential.

Performance Comparison of VNI and Other CYP51 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of **VNI** and its derivatives in comparison to established and experimental drugs targeting *Trypanosoma cruzi*, the causative agent of Chagas disease.

In Vitro Activity against *Trypanosoma cruzi*

Compound	Target	Assay	EC50 (μM)	Selectivity Index (SI)	Reference
VNI	T. cruzi (Y strain) bloodstream trypomastigotes	Growth Inhibition	11	-	[1](--INVALID-LINK--)
VNI	T. cruzi (Y & Colombiana strains) culture-derived trypomastigotes	Growth Inhibition	~3.0	-	[1](--INVALID-LINK--)
VNI	T. cruzi (Y strain) intracellular amastigotes	Growth Inhibition	0.9 ± 0.2	>55	[1](--INVALID-LINK--)
VNI/VNF	T. cruzi (Y strain) bloodstream trypomastigotes	Growth Inhibition	32	-	[1](--INVALID-LINK--)
VNI/VNF	T. cruzi (Y strain) intracellular amastigotes	Growth Inhibition	-	170	[1](--INVALID-LINK--)
VFV	T. cruzi (Tulahuen strain) intracellular amastigotes	Growth Inhibition	-	-	[2](--INVALID-LINK--)

Benznidazole (BNZ)	T. cruzi	Growth Inhibition	1.93 (average)	-	[3](--INVALID-LINK--)
Posaconazole	T. cruzi CYP51	Enzyme Inhibition	0.048	-	[4](--INVALID-LINK--)
Ketoconazole	T. cruzi CYP51	Enzyme Inhibition	0.014	-	[4](--INVALID-LINK--)
Itraconazole	T. cruzi CYP51	Enzyme Inhibition	0.029	-	[4](--INVALID-LINK--)
Fluconazole	T. cruzi CYP51	Enzyme Inhibition	0.88	-	[4](--INVALID-LINK--)

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.[5] A lower EC50 value indicates higher potency. Selectivity Index (SI) is the ratio of the toxic concentration to the effective concentration of a drug. A higher SI value indicates a more favorable safety profile.

In Vivo Efficacy in Murine Models of Chagas Disease

Compound	T. cruzi Strain	Animal Model	Dosing Regimen	Efficacy	Reference
VNI	Tulahuen	Acute & Chronic Murine Model	25 mg/kg, b.i.d., 30 days	100% survival and parasitological clearance	
VNI	Y & Colombiana	Acute Murine Model	25 mg/kg, b.i.d.	Similar potency to benznidazole (100 mg/kg/day)	
VNI	Y	Murine Model	-	91-100% peak parasitemia reduction	[6](7--INVALID-LINK--)
VFV	Y	Murine Model	-	>99.7% peak parasitemia reduction	[6](7--INVALID-LINK--)
VFV	Tulahuen	Murine Model	-	100% cure rate	[2](--INVALID-LINK--)
VFV	-	Visceral Leishmaniasis Murine Model	-	89% suppression (vs. 60% for VNI)	[8](--INVALID-LINK--)
Benznidazole (BNZ)	Y & Colombiana	Murine Model	100 mg/kg/day	Standard reference drug	
Posaconazole	-	Chronic Chagas Disease Clinical Trial	100 mg or 400 mg, b.i.d., 60 days	High rates of treatment failure	[9](--INVALID-LINK--)

b.i.d. (bis in die) means twice a day.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CYP51 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant *T. cruzi* CYP51.

- Reagents and Materials: Recombinantly expressed *T. cruzi* CYP51, a fluorescent substrate (e.g., BOMCC), NADPH, potassium phosphate buffer, and test compounds.
- Procedure:
 - Incubations are prepared containing *T. cruzi* CYP51, the fluorescent substrate, and the test compound at various concentrations in a potassium phosphate buffer (pH 7.4).
 - The mixture is pre-incubated at 37°C.
 - The reaction is initiated by the addition of NADPH.
 - The production of the fluorescent product is measured over time using a fluorescence plate reader.
 - The rate of reaction is calculated and compared to a control without the inhibitor.
 - IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][10]

In Vitro Growth Inhibition Assay against *T. cruzi*

This assay determines the concentration of a compound required to inhibit the growth of different forms of *T. cruzi*.

- Cell and Parasite Culture: Vero cells (or other suitable host cells) and *T. cruzi* trypomastigotes are cultured under appropriate conditions.[3]

- Infection: Host cells are infected with trypomastigotes. After an incubation period to allow for parasite invasion, extracellular parasites are washed away.
- Compound Treatment: The infected cells are then incubated with serial dilutions of the test compound for a defined period (e.g., 72-96 hours).
- Quantification of Parasite Growth: Parasite growth inhibition is quantified using various methods, such as:
 - Microscopy: Giemsa staining followed by manual counting of intracellular amastigotes.
 - Reporter Gene Assays: Using parasite strains expressing reporter genes like β -galactosidase or luciferase, where the signal is proportional to the number of viable parasites.^{[3][11]}
- Data Analysis: The EC50 value is calculated by fitting a dose-response curve to the data.

Murine Models of Acute and Chronic Chagas Disease

Animal models are crucial for evaluating the in vivo efficacy of drug candidates.

- Animal Strain and Parasite Inoculation: Immunocompetent mouse strains (e.g., BALB/c or Swiss) are infected with a specific strain of *T. cruzi* (e.g., Tulahuen or Y strain) via intraperitoneal injection.
- Treatment Regimen: Treatment with the test compound (e.g., **VNI**) or a reference drug (e.g., benznidazole) is initiated at a specific time point post-infection and administered for a defined duration.
- Monitoring of Infection:
 - Parasitemia: The number of parasites in the blood is monitored regularly by microscopic examination of a blood sample.
 - Survival: The survival rate of the treated and control groups is recorded daily.
- Assessment of Cure:

- Parasitological Cure: After the treatment period, parasitological cure can be assessed by methods such as PCR on blood and tissue samples to detect parasite DNA.
- Immunosuppression: In some studies, mice are immunosuppressed after treatment to check for relapse of the infection.[\[12\]](#)

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[\[13\]](#)[\[14\]](#)

- Bacterial Strains: Specific strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., cannot synthesize it) are used.
- Procedure:
 - The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
 - The bacteria are then plated on a minimal agar medium lacking histidine.
- Result Interpretation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A significant increase in the number of revertant colonies indicates that the compound is mutagenic.[\[13\]](#)[\[14\]](#)

Mammalian Cell Toxicity Assay

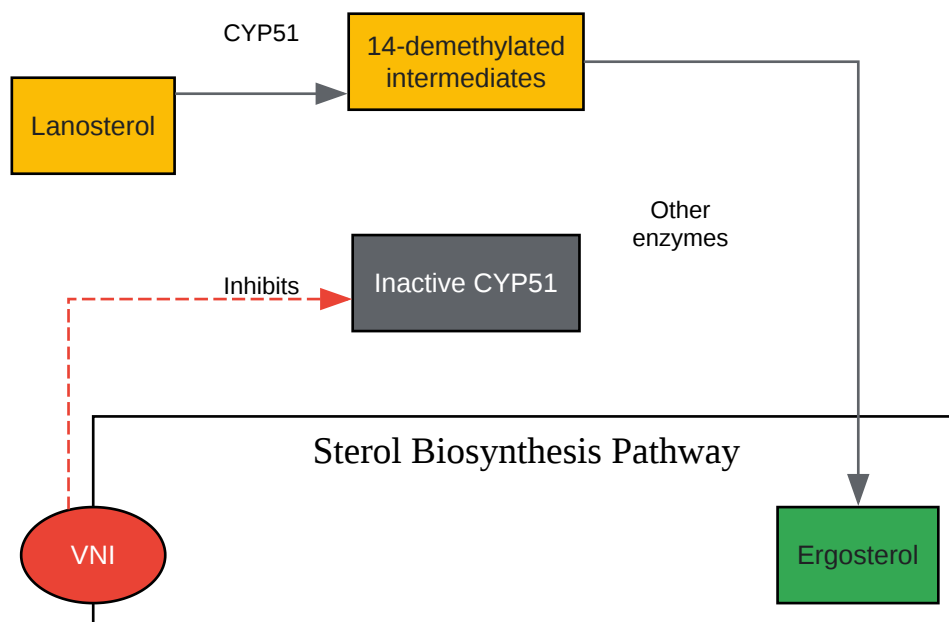
This assay evaluates the cytotoxic effect of a compound on mammalian cells to determine its selectivity.

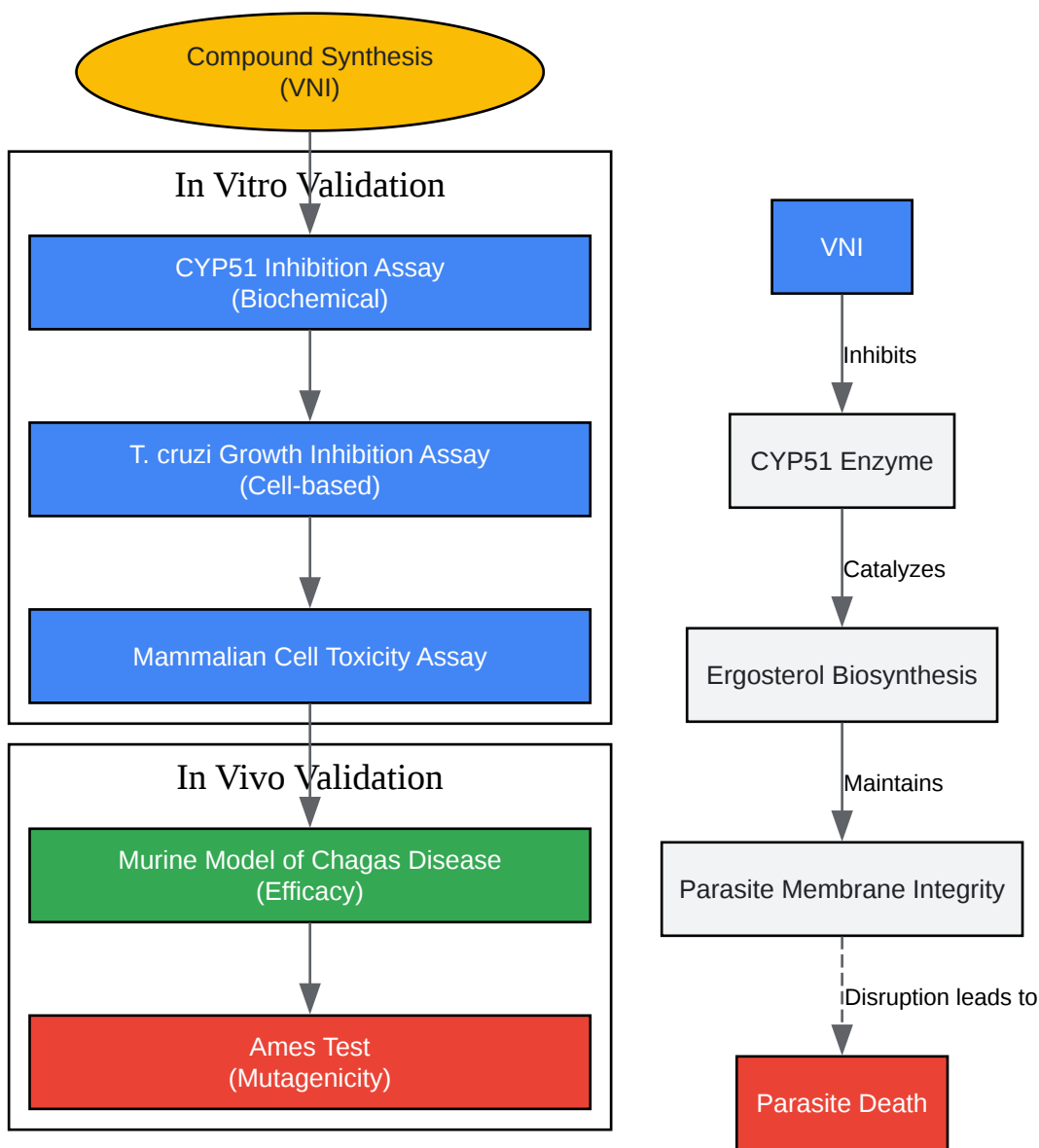
- Cell Culture: A suitable mammalian cell line (e.g., Vero, HepG2, or primary cells) is cultured in appropriate media.
- Compound Exposure: The cells are incubated with serial dilutions of the test compound for a specific period (e.g., 24 or 48 hours).

- Viability Assessment: Cell viability is measured using various methods:
 - MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]
 - LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.[16]
 - Live/Dead Staining: Using fluorescent dyes that differentially stain live and dead cells.[17]
- Data Analysis: The CC50 (50% cytotoxic concentration) is determined from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to VNI's function as a CYP51 inhibitor.





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